molecular formula C22H12ClF5N2O3 B5142470 3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B5142470
M. Wt: 482.8 g/mol
InChI Key: KBJZMRUSAMJSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound with potential applications in scientific research. It is a member of the benzoxazole family of compounds, which have been found to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its binding to amyloid fibrils through hydrophobic interactions and hydrogen bonding. The compound has been found to exhibit high selectivity for amyloid fibrils over other proteins, making it a useful tool for studying protein aggregation.
Biochemical and Physiological Effects
3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been found to have minimal effects on the biochemical and physiological processes of cells and tissues. It does not appear to have any toxic effects on cells or tissues at concentrations used in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its high selectivity for amyloid fibrils, which allows for specific detection and quantification of protein aggregation. Another advantage is its fluorescent properties, which make it easy to detect and visualize in cells and tissues. One limitation is its relatively high cost compared to other fluorescent probes.

Future Directions

There are several potential future directions for research involving 3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. One direction is the development of new compounds based on the benzoxazole scaffold with improved selectivity and sensitivity for detecting protein aggregation. Another direction is the use of the compound in vivo to study the progression of neurodegenerative diseases and the efficacy of potential treatments. Finally, the compound could be used in the development of diagnostic tools for early detection of protein aggregation-related diseases.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 3-chloro-4-ethoxybenzoic acid with pentafluorophenyl isocyanate in the presence of triethylamine. The resulting product is then reacted with o-aminophenol to yield the final compound.

Scientific Research Applications

3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has potential applications in scientific research as a fluorescent probe for detecting protein aggregation. It has been found to bind specifically to amyloid fibrils, which are associated with a range of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been used to study the aggregation of prion proteins, which are associated with diseases such as Creutzfeldt-Jakob disease.

properties

IUPAC Name

3-chloro-4-ethoxy-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF5N2O3/c1-2-32-13-5-3-9(7-11(13)23)21(31)29-10-4-6-14-12(8-10)30-22(33-14)15-16(24)18(26)20(28)19(27)17(15)25/h3-8H,2H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJZMRUSAMJSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-ethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.